molecular formula C11H14ClNO2 B2680968 (NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine CAS No. 61946-93-8

(NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine

Cat. No.: B2680968
CAS No.: 61946-93-8
M. Wt: 227.69
InChI Key: OFLFFCQNGJIESS-MDWZMJQESA-N
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Description

(NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a butoxy group, a chlorophenyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine typically involves the reaction of (4-butoxy-2-chlorophenyl)methanol with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.

Scientific Research Applications

(NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4-butoxy-3-chlorophenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a hydroxylamine moiety.

    7-[4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one: Contains a piperazine ring and a quinoline moiety, differing significantly in structure and properties.

Uniqueness

(NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxylamine moiety, in particular, allows for unique interactions and transformations not possible with similar compounds.

Properties

CAS No.

61946-93-8

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69

IUPAC Name

(NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H14ClNO2/c1-2-3-6-15-10-5-4-9(8-13-14)11(12)7-10/h4-5,7-8,14H,2-3,6H2,1H3/b13-8+

InChI Key

OFLFFCQNGJIESS-MDWZMJQESA-N

SMILES

CCCCOC1=CC(=C(C=C1)C=NO)Cl

solubility

not available

Origin of Product

United States

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